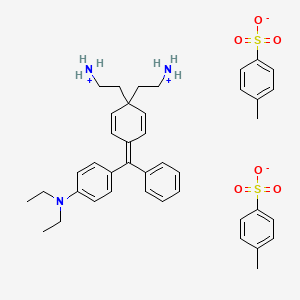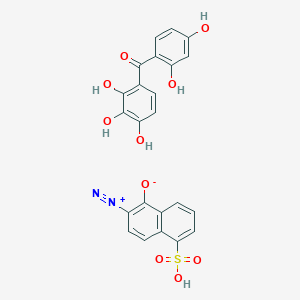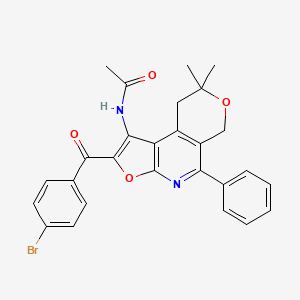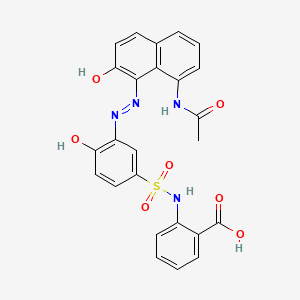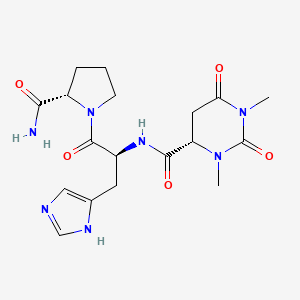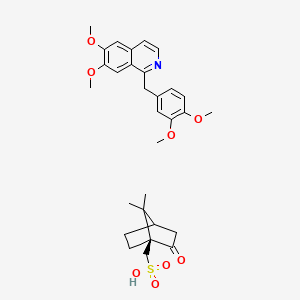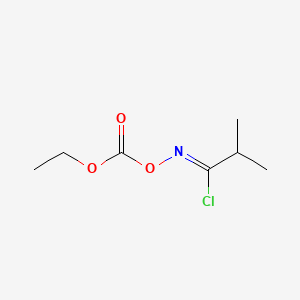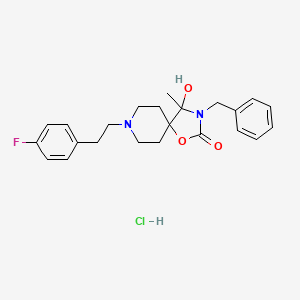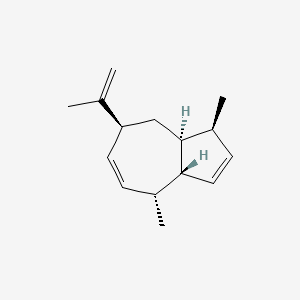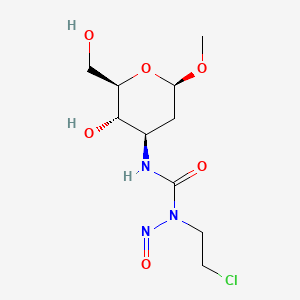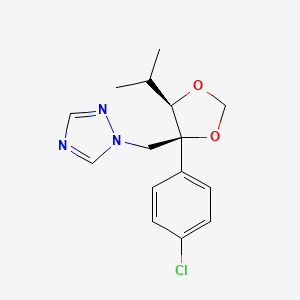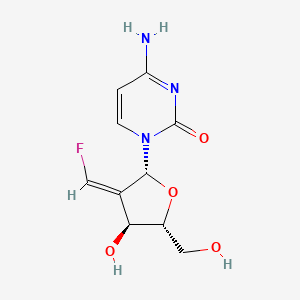
Tezacitabine anhydrous, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tezacitabine anhydrous, (Z)-, involves multiple steps. One of the key steps includes the reaction of labeled fluoromethyl phenyl sulfone with diethyl chlorophosphate and lithium hexamethyldisylazide in tetrahydrofuran (THF) to afford the fluorovinyl sulfone as a mixture of (E) and (Z) isomers. The (Z) isomer is then separated by flash chromatography .
Industrial Production Methods: Industrial production methods for tezacitabine anhydrous, (Z)-, are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective deprotection, and purification steps such as chromatography.
化学反応の分析
Types of Reactions: Tezacitabine anhydrous, (Z)-, undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly involving the fluoromethylene group, are significant in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be employed.
Substitution: Reagents like diethyl chlorophosphate and lithium hexamethyldisylazide in THF are used in the synthesis.
Major Products Formed: The major products formed from these reactions include various intermediates leading to the final product, tezacitabine anhydrous, (Z)-.
科学的研究の応用
Tezacitabine anhydrous, (Z)-, has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying nucleoside analogues and their chemical properties.
Biology: The compound is investigated for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Tezacitabine anhydrous, (Z)-, is primarily researched for its potential in cancer treatment. .
Industry: While its industrial applications are limited, it is used in pharmaceutical research and development.
作用機序
Tezacitabine anhydrous, (Z)-, exerts its effects through multiple mechanisms:
Phosphorylation: It is phosphorylated by cellular kinases into its active diphosphate and triphosphate metabolites.
Inhibition of Ribonucleotide Reductase: The diphosphate form binds to and irreversibly inhibits ribonucleotide reductase, leading to the inhibition of DNA synthesis and tumor cell apoptosis.
Substrate for DNA Polymerase: The triphosphate form acts as a substrate for DNA polymerase, further compromising DNA replication.
類似化合物との比較
Tezacitabine anhydrous, (Z)-, can be compared with other nucleoside analogues such as:
Gemcitabine: Another nucleoside analogue used in cancer treatment, but with a different mechanism of action.
Cytarabine: Used primarily in the treatment of hematological malignancies, with a similar mechanism involving DNA synthesis inhibition.
Fludarabine: Another purine nucleoside analogue with applications in treating hematological cancers
Tezacitabine anhydrous, (Z)-, stands out due to its unique fluoromethylene group, which provides resistance to metabolic deactivation by cytidine deaminase, enhancing its stability and efficacy .
特性
CAS番号 |
130306-01-3 |
|---|---|
分子式 |
C10H12FN3O4 |
分子量 |
257.22 g/mol |
IUPAC名 |
4-amino-1-[(2R,3Z,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3-/t6-,8+,9-/m1/s1 |
InChIキー |
GFFXZLZWLOBBLO-HSSIHTFZSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2/C(=C\F)/[C@@H]([C@H](O2)CO)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


